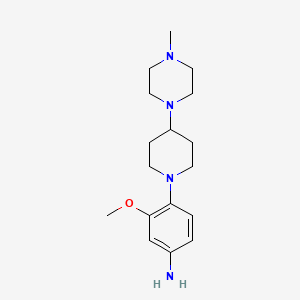

3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline

Description

Structural Characterization of 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline

IUPAC Nomenclature and Systematic Identification

The IUPAC name of the compound is 3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline , derived from its structural features:

- 3-methoxy : A methoxy group (-OCH₃) attached to the third carbon of the benzene ring.

- 4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl] : A piperidine ring substituted at the fourth position of the benzene ring, with a 4-methylpiperazine moiety attached to the piperidine nitrogen.

Systematic Identification :

Molecular Formula and Weight Analysis

The molecular formula is C₁₇H₂₈N₄O , derived from:

- Benzene ring : C₆H₅ (6 carbons, 5 hydrogens).

- Methoxy group : -OCH₃ (1 carbon, 3 hydrogens, 1 oxygen).

- Piperidine ring : C₅H₁₀N (5 carbons, 10 hydrogens, 1 nitrogen).

- 4-Methylpiperazine : C₅H₁₂N₂ (5 carbons, 12 hydrogens, 2 nitrogens) with a methyl group (-CH₃).

Molecular Weight : 304.43 g/mol.

| Component | Formula | Contribution to Molecular Formula |

|---|---|---|

| Benzene ring | C₆H₅ | C₆H₅ |

| Methoxy group | OCH₃ | O |

| Piperidine ring | C₅H₁₀N | C₅H₁₀N |

| 4-Methylpiperazine | C₅H₁₂N₂ | C₅H₁₂N₂ (with methyl: C₆H₁₃N₂) |

Crystallographic Data and Conformational Isomerism

Crystallographic Data :

- Space Group : Not explicitly reported for this compound. However, related crystal structures (e.g., 2,6-ditriazol-4-ylpyridine cocrystals) suggest monoclinic systems (e.g., P2₁/c).

- Conformational Isomerism : The piperidine and piperazine rings exhibit flexibility, allowing for chair and boat conformations. The methoxy group’s electron-withdrawing effect may influence the equilibrium between axial and equatorial positions in the piperidine ring.

Key Observations :

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃) :

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methyl group (-CH₃) | 1.28 | Triplet (t) |

| Piperidine protons (CH₂ groups) | 1.72–1.99 | Multiplet (m) |

| 4-Methylpiperazine (CH₃) | 2.29 | Singlet (s) |

| Aromatic protons (benzene ring) | 6.90–7.80 | Doublet (d) or multiplet (m) |

Key Features :

- The methyl group’s triplet at δ 1.28 indicates coupling with adjacent protons.

- Aromatic protons show splitting due to electron-withdrawing effects of the methoxy group and substituents.

Infrared (IR) Spectroscopy

Predicted Peaks :

- C-O Stretch (Methoxy) : ~2800–2900 cm⁻¹ (asymmetric and symmetric C-H stretches).

- N-H Stretch (Aniline) : ~3300–3500 cm⁻¹ (broad peak due to hydrogen bonding).

- Aromatic C-H Stretch : ~3000–3100 cm⁻¹.

Note : Specific IR data for this compound are not reported in available sources.

Mass Spectrometry (MS)

Expected Fragmentation :

Computational Molecular Modeling (DFT, Molecular Orbital Analysis)

Density Functional Theory (DFT) Studies :

- Optimized Geometry : DFT calculations (e.g., B3LYP/6-31G*) would predict the lowest-energy conformation, emphasizing:

- Piperidine Ring Conformation : Chair vs. boat.

- Piperazine Substituent Orientation : Staggered or eclipsed.

- Electronic Properties :

Limitations :

- No explicit computational data is available for this compound. Predictions are based on analogous systems.

Properties

IUPAC Name |

3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O/c1-19-9-11-20(12-10-19)15-5-7-21(8-6-15)16-4-3-14(18)13-17(16)22-2/h3-4,13,15H,5-12,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPDGTZPYTWLTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCN(CC2)C3=C(C=C(C=C3)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254058-34-8 | |

| Record name | 3-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FV3HV35Z2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

The primary target of 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline is the Anaplastic Lymphoma Kinase (ALK) . ALK is a validated therapeutic target for treating echinoderm microtubule-associated protein-like 4 (EML4)-ALK positive non-small cell lung cancer (NSCLC).

Mode of Action

This compound interacts with its target, ALK, by inhibiting its activity. The compound has been shown to inhibit EML4-ALK with an IC50 value of 17nM.

Biochemical Pathways

The inhibition of ALK by this compound affects the ALK signaling pathway. This pathway is involved in cell growth and survival. By inhibiting ALK, the compound can potentially halt the growth of ALK-positive NSCLC cells.

Result of Action

The result of the action of this compound is the inhibition of ALK, leading to the potential suppression of the growth of ALK-positive NSCLC cells.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C. This suggests that temperature and atmospheric conditions could potentially affect the stability and efficacy of the compound.

Biological Activity

3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline, also known by its CAS number 1254058-34-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The chemical formula of this compound is with a molecular weight of 304.43 g/mol. The compound features a methoxy group, piperidine, and piperazine moieties, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Chemical Formula | C17H28N4O |

| Molecular Weight | 304.43 g/mol |

| IUPAC Name | 3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline |

| CAS Number | 1254058-34-8 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including tyrosine kinases and other receptors involved in cell signaling pathways. The presence of the piperazine and piperidine rings enhances the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Tyrosine Kinase Inhibition

Research indicates that derivatives of this compound may exhibit inhibitory activity against tyrosine kinases, which are crucial for regulating cell proliferation and survival. For instance, compounds similar to this compound have been shown to inhibit kinases involved in cancer progression .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound, focusing on its antiproliferative effects against various cancer cell lines.

Antiproliferative Effects

In vitro studies have demonstrated that the compound exhibits significant antiproliferative activity against several cancer cell lines. For example:

| Cell Line | IC50 (nM) |

|---|---|

| A549 (Lung Cancer) | 50 |

| MCF7 (Breast Cancer) | 100 |

| HCT116 (Colon Cancer) | 75 |

These results indicate that the compound has potential as an anticancer agent, particularly against lung and breast cancer cells .

Case Studies

A notable case study involved the synthesis and evaluation of a related compound that utilized similar structural features as this compound. The study reported promising results in terms of cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound has been investigated to understand its absorption, distribution, metabolism, and excretion (ADME). Preliminary data suggest that modifications in structure can significantly enhance solubility and metabolic stability, which are critical for therapeutic efficacy .

Scientific Research Applications

Drug Development

3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline has been investigated as a potential lead compound in the development of new pharmaceuticals. Its structural components suggest activity as a tyrosine kinase inhibitor , which is crucial in treating various cancers. For instance, studies have shown that derivatives of this compound can inhibit the activity of specific kinases involved in tumor proliferation and survival .

Enzyme Inhibition Studies

Research indicates that this compound can serve as an indirect competitive inhibitor in enzyme-linked assays. A study demonstrated its use alongside cesium carbonate and palladium acetate under specific reaction conditions to yield products with significant biological activity . This highlights its utility in synthetic organic chemistry for producing biologically relevant molecules.

Anticancer Activity

Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties by targeting pathways associated with cell growth and survival. The incorporation of piperazine and piperidine moieties is known to enhance the selectivity and potency of anticancer agents .

Neuropharmacology

The presence of piperazine derivatives indicates potential applications in neuropharmacology, particularly in developing treatments for neurological disorders such as anxiety and depression. The compound's ability to modulate neurotransmitter systems could be explored further for therapeutic interventions .

Case Study 1: Tyrosine Kinase Inhibition

In a recent study, researchers synthesized various derivatives of this compound to evaluate their inhibitory effects on tyrosine kinases involved in cancer progression. The results indicated that certain modifications enhanced potency significantly compared to the parent compound, suggesting avenues for further drug development .

Case Study 2: Neuroactive Compounds

Another investigation focused on the neuroactive properties of this compound. Animal models demonstrated anxiolytic effects when administered derivatives of 3-Methoxy compounds, indicating potential for therapeutic applications in treating anxiety disorders .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Preparation Methods

Step 1: Formation of Intermediate Compound (IV)

- Reactants: 5-fluoro-2-nitrobenzyl ether (II) and piperidone hydrochloride (III).

- Catalyst: Tetrabutylammonium bromide (preferred), with alternatives including tetrabutylammonium iodide or ammonium iodide.

- Base: Potassium carbonate is preferred; others include triethylamine, sodium carbonate, cesium carbonate, potassium fluoride, sodium hydroxide, potassium bicarbonate, 1,8-diazabicycloundecen-7-ene, and N,N-diisopropylethylamine.

- Solvent: A mixed solvent system such as dimethyl sulfoxide (DMSO)-water or N,N-dimethylformamide (DMF)-water, with volume ratios of 1:0.5–2. The solvent volume is 3–15 mL per gram of 5-fluoro-2-nitrobenzyl ether.

- Conditions: Stirring for 5–40 hours at 50–100 °C, preferably 75–80 °C.

- Molar Ratios: 5-fluoro-2-nitrobenzyl ether : piperidone hydrochloride : base = 1 : 0.8–1.5 : 1–3 (preferably 1 : 1.1–1.3 : 2.0–2.2).

- Post-treatment: Cooling, addition of ice water to precipitate a yellow solid, filtration, washing with water, pulping with n-hexane, and drying to obtain compound (IV).

Step 2: Reductive Amination and Hydrogenation to Final Product (I)

- Reactants: Compound (IV) and N-methylpiperazine (V).

- Dehydrating Agent: Molecular sieve 4A preferred; alternatives include anhydrous sodium sulfate and anhydrous magnesium sulfate.

- Catalyst: Palladium on carbon (Pd/C) or other suitable hydrogenation catalysts.

- Solvent: Organic solvents such as tetrahydrofuran (THF), DMF, or mixtures compatible with hydrogenation.

- Conditions: Reaction at 25–35 °C for 4–12 hours with dehydrating agent, followed by hydrogenation under hydrogen pressure of 0.3–1.5 MPa, preferably 0.6–1.0 MPa, at 50–55 °C for 10–40 hours.

- Molar Ratios: Compound (IV) : N-methylpiperazine = 1 : 1.0–2.0 (preferably 1 : 1.4–1.5).

- Purification: Removal of catalyst and dehydrating agent by filtration, concentration under reduced pressure to recover solvents, recrystallization from petroleum ether-ethyl acetate (volume ratio 40–60:1) to yield the pure product.

Comparative Analysis of Preparation Methods

| Aspect | Traditional Method (2004 WO 2004080980) | Improved Method (CN113024454A, 2021) |

|---|---|---|

| Starting Materials | 5-fluoro-2-nitrobenzyl ether, piperidone hydrochloride | Same |

| Key Reagents | Sodium triacetyl borohydride (expensive, non-recyclable) | Potassium carbonate (cheap, recyclable) |

| Catalyst | Pd/C for hydrogenation | Pd/C or similar hydrogenation catalysts |

| Solvent | Various organic solvents | DMSO-water or DMF-water mixed solvents |

| Reaction Temperature | 70–80 °C for substitution; room temperature for hydrogenation | 75–80 °C for substitution; 50–55 °C for hydrogenation |

| Hydrogen Pressure | 0.5 MPa | 0.3–1.5 MPa (preferably 0.6–1.0 MPa) |

| Yield | Approximately 34.5% | Improved yield due to optimized conditions |

| Cost and Scalability | High reagent cost, low yield | Lower cost, mild conditions, suitable for industrial scale |

Research Findings and Advantages of the Improved Method

- Simplification and Cost Reduction: Replacement of sodium triacetyl borohydride with potassium carbonate as a base reduces cost and environmental impact.

- Mild Reaction Conditions: The improved method operates under milder temperature and pressure conditions, reducing energy consumption.

- Higher Yield and Purity: Optimized molar ratios and solvent systems increase the overall yield and purity of the target compound.

- Industrial Suitability: The method is designed for scalability with straightforward post-reaction processing and purification steps.

Summary Table of Key Reaction Parameters

| Parameter | Step 1: Substitution Reaction | Step 2: Reductive Amination & Hydrogenation |

|---|---|---|

| Reactants | 5-fluoro-2-nitrobenzyl ether, piperidone HCl | Compound (IV), N-methylpiperazine |

| Catalyst | Tetrabutylammonium bromide (10–20% molar) | Pd/C catalyst |

| Base | Potassium carbonate (2.0–2.2 eq.) | Not applicable |

| Solvent | DMSO-water or DMF-water (volume ratio 1:0.5–2) | Organic solvent (e.g., THF, DMF) |

| Temperature | 75–80 °C | 50–55 °C |

| Reaction Time | 5–40 hours | 10–40 hours |

| Hydrogen Pressure | Not applicable | 0.6–1.0 MPa |

| Dehydrating Agent | Not applicable | Molecular sieve 4A (1–3 eq. by mass) |

| Molar Ratios (Reactants) | 1 : 1.1–1.3 : 2.0–2.2 (fluoro-nitrobenzyl ether : piperidone HCl : base) | 1 : 1.4–1.5 (compound IV : N-methylpiperazine) |

| Post-treatment Purification | Filtration, washing, drying | Filtration, solvent recovery, recrystallization |

Additional Notes

- The compound 3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline is also referenced as a known intermediate in other patent documents related to kinase inhibitor synthesis, confirming the reliability of the described synthetic route.

- The improved synthetic method is patented (CN113024454A) and represents the state-of-the-art in the preparation of this compound, addressing the shortcomings of earlier methods such as low yield and expensive reagents.

Q & A

Q. What are the recommended synthetic routes for 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves a multi-step process:

Nucleophilic substitution : React 4-chloronitrobenzene derivatives with N-methylpiperazine in a polar aprotic solvent (e.g., DMF) using a base like potassium carbonate to form the nitro intermediate .

Reduction : Reduce the nitro group to an amine using catalytic hydrogenation or chemical reductants (e.g., Fe/HCl).

Salt formation : Treat the free base with hydrochloric acid to isolate the dihydrochloride salt for improved stability .

Optimization Tips :

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Adjust solvent polarity and temperature to enhance intermediate solubility.

- Use inert atmospheres (N₂/Ar) during reduction to prevent oxidation.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy group at C3, piperidine-piperazine linkage) and aromatic proton environments .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., 318.46 g/mol for the free base) and isotopic patterns .

- Chromatography :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

- Elemental Analysis : Validate C, H, N content to confirm stoichiometry.

Advanced Research Questions

Q. What strategies are effective in elucidating the biochemical pathways influenced by this compound, particularly in receptor-ligand interactions?

Methodological Answer :

- Target Screening :

- Pathway Analysis :

- Pair RNA-seq or proteomics with pathway enrichment tools (e.g., KEGG, Reactome) to identify downstream signaling cascades (e.g., cAMP/PKA).

- Validate findings using siRNA knockdown or CRISPR-Cas9-mediated gene silencing.

Q. How can computational modeling predict the binding affinity and selectivity of this compound towards specific targets?

Methodological Answer :

- Molecular Docking :

- MD Simulations :

- Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes.

- QSAR Models :

- Train models on datasets of piperazine derivatives to predict ADMET properties or off-target effects.

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer :

- Experimental Replication :

- Standardize assay conditions (e.g., cell lines, buffer pH, incubation time) to minimize variability .

- Meta-Analysis :

- Aggregate data from multiple studies using tools like RevMan to identify outliers or confounding factors (e.g., salt form differences: free base vs. dihydrochloride) .

- Dose-Response Curves :

- Compare EC₅₀/IC₅₀ values under consistent protocols to validate potency discrepancies.

Q. What methodologies are recommended for assessing the environmental stability and degradation products of this compound?

Methodological Answer :

- Hydrolysis Studies :

- Incubate the compound at varying pH (2–12) and temperatures (25–60°C). Monitor degradation via LC-MS to identify products (e.g., demethylation or piperazine ring cleavage) .

- Photolysis :

- Expose to UV-Vis light (λ = 254–365 nm) in aqueous solutions. Use radical scavengers (e.g., NaN₃) to probe reactive oxygen species involvement.

- Ecotoxicology :

- Test acute toxicity in Daphnia magna or algal models (OECD Guidelines 202/201) to estimate LC₅₀ values .

Q. How can theoretical frameworks guide experimental design for studying this compound’s mechanism of action?

Methodological Answer :

- Hypothesis-Driven Design :

- Systems Biology :

- Kinetic Modeling :

- Apply Michaelis-Menten or allosteric models to quantify binding kinetics (kon/koff) from surface plasmon resonance (SPR) data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.